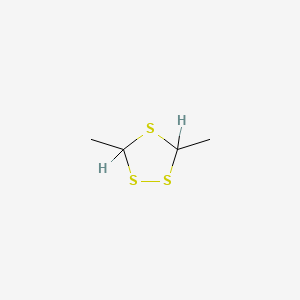
3,5-Dimethyl-1,2,4-trithiolane
説明
3,5-Dimethyl-1,2,4-trithiolane, also known as DMTS, is a sulfur-containing organic compound that has been widely used in scientific research due to its unique properties. DMTS is a cyclic trisulfide with a molecular formula of C5H8S3 and a molecular weight of 176.32 g/mol. This compound has a pungent odor and is soluble in many organic solvents.
科学的研究の応用
Oxidation Studies
- Oxidation Mechanisms and Properties : Research on the oxidation of 3,5-Dimethyl-1,2,4-trithiolane variants, such as cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes, has led to the isolation and characterization of different oxides. These studies have involved using agents like dimethyldioxirane and m-chloroperbenzoic acid, leading to the formation of stereoisomeric 1-oxides and 1,2-dioxides. Detailed structural analysis of these compounds has been conducted through X-ray crystallography, providing insights into their molecular architecture and isomerization processes in solution (Oshida, Ishii, & Nakayama, 2004).
Structural Analysis
- Crystal and Molecular Structure Investigations : The crystal and molecular structures of derivatives of this compound have been extensively studied. For instance, the structure of 3,5-bis(N,N-diethylimonium)-1,2,4-trithiolane-tetraiododi-μ-iododiinercurate(II) was determined using single-crystal X-ray diffraction. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Beurskens, Bosman, & Cras, 1972).
Application in Modeling and Mimicking Enzymes
- Mimicking Enzyme Active Sites : Investigations into the reactions of various 1,2,4-trithiolanes with nonacarbonyldiiron have led to the development of sulfurdithiolatodiiron and tetrairon complexes. These complexes are considered novel model complexes for mimicking the active site of [Fe-only] hydrogenase, an enzyme crucial in biological hydrogen processing. This research contributes to our understanding of enzyme mechanisms and potential applications in biocatalysis (Windhager et al., 2007).
Photochemical Synthesis and Structural Elucidation
- Photolysis and X-ray Analysis : Studies involving the photolysis of 1,2-dithiole-3-thione derivatives have led to the formation of 1,2,4-trithiolane derivatives, with their structures confirmed through X-ray analysis. This research area delves into the photochemical synthesis pathways and bond delocalization in molecular structures, contributing to our understanding of sulfur-rich heterocycles (Bryce, Lay, Batsanov, & Howard, 1999).
Oxidation Reactions and Structural Insights
- Detailed Oxidation Studies : Oxidation reactions of sulfur-rich heterocycles like 1,2,4-trithiolane have been studied, leading to the isolation of various S-oxides. Structural investigations of these oxidized derivatives have been conducted, offering insights into the effects of oxidation on molecular structure and S–S bond dynamics. This research is vital for understanding the chemical behavior of these compounds under different oxidative conditions (Petzold et al., 2004).
生化学分析
Biochemical Properties
3,5-Dimethyl-1,2,4-trithiolane plays a significant role in biochemical reactions, particularly in the formation of volatile sulfur compounds. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which are involved in the reduction of hydrogen peroxide and organic hydroperoxides. These interactions are crucial for maintaining cellular redox balance. The compound also interacts with proteins containing thiol groups, forming disulfide bonds that can alter protein structure and function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, particularly in genes involved in oxidative stress responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes in the glycolytic pathway and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of disulfide bonds. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause oxidative stress in cells, leading to changes in cellular function and viability .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound can enhance antioxidant defenses and improve cellular function. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the sulfur metabolism pathway. It interacts with enzymes such as cysteine desulfurase and methionine gamma-lyase, which are involved in the metabolism of sulfur-containing amino acids. These interactions can affect metabolic flux and alter the levels of various metabolites, including hydrogen sulfide and methanethiol .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. Its localization can affect its activity and function, particularly in processes related to oxidative stress and redox regulation .
特性
IUPAC Name |
3,5-dimethyl-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SC(SS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865108 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
43.00 to 45.00 °C. @ 0.70 mm Hg | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.241-1.261 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
23654-92-4 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2,4-trithiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3,5-Dimethyl-1,2,4-trithiolane and where is it found?
A1: this compound is a sulfur-containing volatile compound that significantly contributes to the aroma of various foods, particularly durian fruit [, ]. It is also found in roasted meat [], certain types of mushrooms [], and even in some grape leaves [].
Q2: What gives durian fruit its characteristic pungent aroma?
A2: Durian fruit is known for its strong, complex aroma, often described as a mix of sweet, fruity, and sulfury notes. this compound is one of the key sulfur-containing compounds responsible for this unique aroma profile, alongside other sulfur compounds and esters [, , , ].
Q3: How is the presence of this compound affected by different durian ripening methods?
A3: Studies have shown that the ripening method can influence the volatile profile of durian fruit. Interestingly, this compound isomers were found specifically in sapota fruits ripened with technical grade calcium carbide, potentially originating from the divinyl sulfide impurity present in the carbide []. This suggests the compound's formation could be linked to specific ripening processes and the presence of particular precursor compounds.
Q4: Can this compound be used as a marker for certain ripening methods?
A4: Yes, the presence of this compound isomers can potentially serve as a marker for identifying sapota fruits ripened with technical grade calcium carbide. This is because these isomers were not detected in fruits ripened with pure calcium carbide or ethylene gas, implying a link between the compound and the impurities present in the technical grade ripening agent [].
Q5: What is the role of cysteine in the formation of this compound?
A6: Cysteine, a sulfur-containing amino acid, appears to be a key precursor in the formation of this compound. Studies involving the heating of cysteine with glucose have shown the production of significant amounts of this compound []. This suggests that cysteine, either naturally present or added during processing, could be a major contributor to the sulfurous aroma profile in various food products.
Q6: What is the structural characterization of this compound?
A6: While the provided abstracts do not offer specific spectroscopic data, this compound's structure can be inferred from its name. It is a cyclic compound containing three sulfur atoms (trithiolane) with two methyl groups attached to the ring at the 3 and 5 positions. Its molecular formula is C4H8S3, and its molecular weight is 136.27 g/mol.
Q7: Have there been any studies on the synthesis of this compound?
A8: Yes, researchers have developed short synthetic routes for this compound, recognizing its importance as a flavor compound [, ]. These synthetic approaches could be beneficial for producing this compound for flavoring purposes or further research.
Q8: How does the concentration of this compound change during the storage of durian fruit?
A9: Research on minimally processed durian (cv. 'Monthong') revealed that this compound, along with other sulfur compounds, decreased significantly after a week of storage at 4±2 °C []. This suggests that storage conditions can affect the concentration of this compound and potentially impact the overall flavor profile of the fruit over time.
Q9: What is the role of hydrogen sulfide in the formation of this compound?
A10: Hydrogen sulfide (H2S), another volatile sulfur compound, plays a significant role in the formation of various sulfur-containing aroma compounds, including this compound. Studies have shown that the availability of H2S can influence the type and amount of sulfur compounds formed in Maillard reactions []. This highlights the importance of understanding the factors affecting H2S generation and its subsequent reactions in complex food matrices.
Q10: Can you tell me more about the occurrence of this compound in oil field wastewater?
A11: Research has revealed the presence of this compound and other polysulfide heterocycles in oil field wastewater []. Notably, their appearance was linked to a decrease in elemental sulfur levels and specific pH conditions, suggesting a possible role of microbial activity in their formation. This finding highlights the complex chemical processes occurring in such environments and the potential for unexpected compounds to be present.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



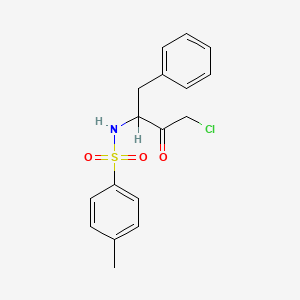



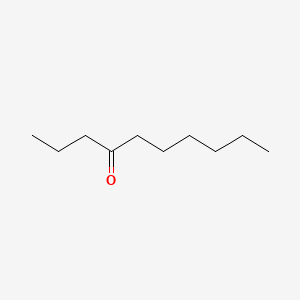
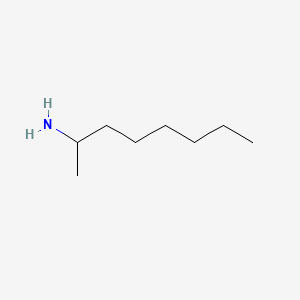

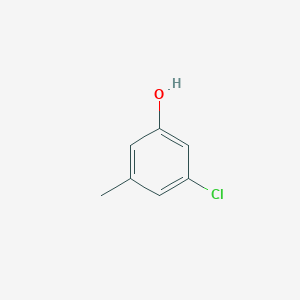
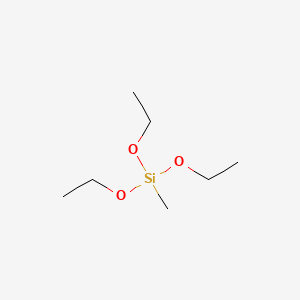

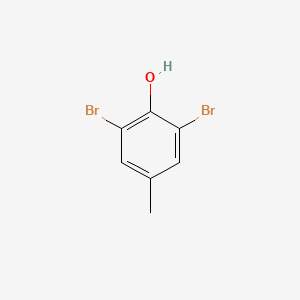
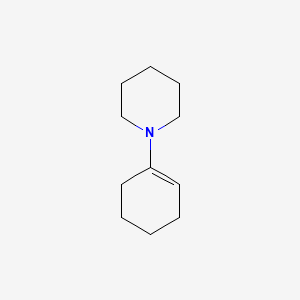
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)
